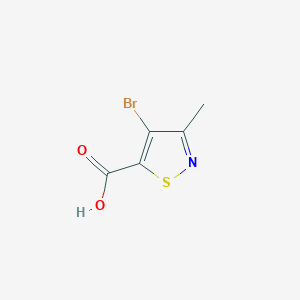

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNVKBQZJREQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Research Chemical

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid is a substituted isothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While this specific isomer is commercially available, indicating its use in research and development, detailed public-domain data on its synthesis and physicochemical properties are sparse. This guide, therefore, adopts a dual approach: presenting the confirmed information for CAS 89284-01-5 and supplementing it with expert-driven extrapolations based on the well-documented chemistry of analogous isothiazole derivatives. This methodology provides a robust framework for researchers to understand and utilize this compound effectively.

Section 1: Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. It is crucial to note that while some data is available from commercial suppliers, other parameters are predicted based on the chemistry of related compounds.

| Property | Value / Information | Source |

| CAS Number | 89284-01-5 | AK Scientific, Inc.[3] |

| Molecular Formula | C₅H₄BrNO₂S | Inferred from structure |

| Molecular Weight | 222.06 g/mol | Inferred from structure |

| IUPAC Name | This compound | AK Scientific, Inc.[3] |

| Synonyms | 4-Bromo-3-methyl-isothiazole-5-carboxylic acid | AK Scientific, Inc.[3] |

| Purity | Typically >95% | AK Scientific, Inc.[3] |

| Appearance | Likely a white to off-white solid | General knowledge of similar compounds |

| Melting Point | Not explicitly reported. Likely a solid with a defined melting point. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |

Structural Elucidation:

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[4] The structure of this compound is characterized by a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Reactivity Insights

Proposed Synthetic Pathway

A plausible route would involve the synthesis of a 3-methyl-1,2-thiazole-5-carboxylic acid precursor, followed by regioselective bromination.

Step 1: Formation of the Isothiazole Ring

The isothiazole ring can be constructed through various methods. One common approach is the oxidative cyclization of a suitable precursor. For instance, a substituted thioamide could serve as a starting material.

Step 2: Bromination

The bromination of isothiazoles typically occurs at the C4 position if it is unsubstituted, as this is the most electron-rich position.[4] Therefore, direct bromination of 3-methyl-1,2-thiazole-5-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid) would be a logical final step.

Caption: Proposed high-level synthetic workflow.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the bromine atom, and the isothiazole ring itself.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. These transformations are key to developing derivatives with potentially modulated biological activities. For example, the synthesis of amide derivatives from related isothiazole carboxylic acids has been reported as a strategy to explore anti-inflammatory agents.[5]

-

Bromine Atom: The bromine at the C4 position can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for introducing further molecular diversity.

-

Isothiazole Ring: The isothiazole ring is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong bases.[4]

Section 3: Predicted Spectral Characteristics

Direct spectroscopic data for this compound is not available. However, we can predict the expected spectral features based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple. The methyl protons at the C3 position would likely appear as a singlet in the range of δ 2.0-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal (δ > 160 ppm). The carbons of the isothiazole ring will have characteristic shifts, and the methyl carbon will appear at a higher field. The chemical shifts of the ring carbons are influenced by the substituents.[3]

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be expected at m/z 221 and 223. Fragmentation may involve the loss of COOH, Br, and other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹. C-H stretching and bending vibrations from the methyl group, as well as vibrations from the isothiazole ring, will also be observed.

Section 4: Potential Applications in Drug Discovery and Research

Isothiazole and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2]

-

Antimicrobial and Antifungal Activity: The isothiazole nucleus is a key component of some commercial biocides.

-

Anti-inflammatory and Antiviral Properties: Derivatives of 3-methyl-isothiazole-carboxylic acid have been investigated for their anti-inflammatory and antiviral activities.[5]

-

Enzyme Inhibition: Substituted thiazoles and isothiazoles have been explored as inhibitors for various enzymes implicated in disease.

Given these precedents, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).

Section 5: Safety, Handling, and Storage

Specific safety data for this compound is not publicly available. Therefore, it should be handled with the care afforded to a novel research chemical with unknown toxicological properties. General safety precautions for related bromo-thiazole derivatives include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In Case of Exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Inhalation: Move to fresh air.

-

In all cases of exposure, seek medical attention.

Section 6: Conclusion and Future Directions

This compound is a valuable, yet under-characterized, research chemical. This guide has provided a comprehensive overview of its known properties and a predictive framework for its synthesis, reactivity, and spectral characteristics based on the established chemistry of isothiazoles. Future research efforts should focus on the experimental validation of the proposed synthetic routes and a thorough characterization of its physicochemical and biological properties. Such studies will undoubtedly unlock the full potential of this compound as a versatile building block in the development of novel therapeutic agents and other advanced materials.

References

-

Pomarnacka, E., & Gdaniec, M. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European journal of medicinal chemistry, 38(11-12), 947-56. [Link]

-

Turner, R. A., & Turner, A. B. (1969). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 47(1), 1-6. [Link]

-

Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

- Sainsbury, M. (2008). Product Class 15: Isothiazoles.

-

Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

-

Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. [Link]

-

PubChem. 4-Bromothiazole. [Link]

-

ResearchGate. Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. [Link]

-

Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765. [Link]

-

Zavarzin, I. V., & Krayushkin, M. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1053-1099. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947-5951. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]

-

Isothiazoles database. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]

-

ResearchGate. Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. [Link]

-

Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

-

Chembeo. 4-bromo-3-methylisothiazole. [Link]

-

Szafran, M., & Szafran, Z. (2003). [Biological Activity of the Isothiazole Derivatives]. Postepy higieny i medycyny doswiadczalnej, 57(6), 617-30. [Link]

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. georganics.sk [georganics.sk]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-bromo-3-methylisothiazole-5-carboxylic acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-bromo-3-methylisothiazole-5-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, plausible synthetic routes, detailed characterization methodologies, and prospective applications. The content herein is synthesized from established chemical principles and analogous transformations reported in the scientific literature, providing a robust framework for the study and utilization of this molecule.

Introduction: The Isothiazole Scaffold

Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is found in a variety of biologically active compounds and functional materials.[1][2] The isothiazole ring system is of particular interest due to its electronic properties and the diverse reactivity it offers for chemical modification. Halogenated isothiazoles, in particular, serve as versatile building blocks in organic synthesis, enabling the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions.[2] The presence of a carboxylic acid group further enhances the utility of these molecules, providing a handle for amide bond formation, esterification, and other derivatizations crucial for the development of new chemical entities.[3]

Chemical Structure and Properties of 4-bromo-3-methylisothiazole-5-carboxylic acid

The chemical structure of 4-bromo-3-methylisothiazole-5-carboxylic acid is characterized by an isothiazole ring substituted with a methyl group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 5-position.

Caption: Chemical structure of 4-bromo-3-methylisothiazole-5-carboxylic acid.

The arrangement of the substituents on the isothiazole ring dictates its chemical reactivity and potential biological activity. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density of the aromatic ring, while the methyl group has a mild electron-donating effect.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H4BrNO2S |

| Molecular Weight | 222.06 g/mol [3] |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Proposed Synthesis of 4-bromo-3-methylisothiazole-5-carboxylic acid

While a direct, optimized synthesis for 4-bromo-3-methylisothiazole-5-carboxylic acid is not extensively reported, a plausible multi-step synthetic route can be devised based on established isothiazole chemistry. A logical approach involves the initial synthesis of a 3-methylisothiazole precursor, followed by regioselective bromination and subsequent functional group manipulation to install the carboxylic acid.

Caption: Proposed synthetic workflow for 4-bromo-3-methylisothiazole-5-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-methylisothiazole

The synthesis of the 3-methylisothiazole core can be achieved through various methods, including the reaction of a thioamide with an α-haloketone or related strategies.[4][5]

Step 2: Bromination of 3-methylisothiazole

Bromination of 3-methylisothiazole is expected to occur regioselectively at the 4-position due to the directing effects of the ring heteroatoms and the methyl group.

-

Protocol:

-

Dissolve 3-methylisothiazole (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature.

-

Heat the mixture to 100°C and stir for 5-6 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture and pour it into an ice-water mixture.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-methylisothiazole.

-

Purify the crude product by column chromatography or distillation.

-

Step 3: Carboxylation of 4-bromo-3-methylisothiazole

The introduction of the carboxylic acid group at the 5-position can be achieved via lithiation followed by quenching with carbon dioxide.

-

Protocol:

-

Dissolve 4-bromo-3-methylisothiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78°C for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours, maintaining the temperature at -78°C.

-

Allow the reaction to slowly warm to room temperature and then quench with water.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 4-bromo-3-methylisothiazole-5-carboxylic acid.

-

An alternative route for the introduction of the carboxylic acid involves the hydrolysis of a corresponding nitrile or amide precursor.[3][6]

Spectroscopic Characterization

The structural elucidation of 4-bromo-3-methylisothiazole-5-carboxylic acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the carboxylic acid proton. The absence of a proton at the 4- and 5-positions of the isothiazole ring simplifies the spectrum in the aromatic region. The chemical shift of the methyl protons will likely be in the range of 2.0-3.0 ppm.[7] The carboxylic acid proton is expected to appear downfield, typically between 10-13 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[8] The chemical shifts of the isothiazole ring carbons are influenced by the substituents. Based on data for substituted isothiazoles, the approximate chemical shifts can be predicted.[9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 160-180 | Characteristic range for carboxylic acid carbonyls.[8] |

| C3 (Isothiazole) | 155-165 | Attached to nitrogen and bearing a methyl group. |

| C5 (Isothiazole) | 140-150 | Attached to sulfur and the carboxylic acid group. |

| C4 (Isothiazole) | 110-120 | Substituted with bromine, which has a shielding effect.[9] |

| CH₃ | 15-25 | Typical range for a methyl group attached to an sp² carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| C=N (Isothiazole) | 1500-1600 | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| C-Br | 500-600 | Medium-Strong |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[12]

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), and cleavage of the isothiazole ring.

Potential Applications

While specific applications for 4-bromo-3-methylisothiazole-5-carboxylic acid are not yet established, its structural features suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: The isothiazole core is present in various pharmacologically active compounds, including antimicrobial and anti-inflammatory agents.[13] This molecule can serve as a scaffold for the synthesis of new drug candidates. The carboxylic acid group provides a convenient point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: Isothiazole derivatives have been successfully developed as fungicides and biocides.[2] The unique substitution pattern of this compound may lead to the discovery of novel agrochemicals.

-

Materials Science: Heterocyclic compounds are integral components of organic electronic materials. The combination of the isothiazole ring and a carboxylic acid group could be exploited in the design of new organic semiconductors, dyes, or ligands for metal-organic frameworks.

Conclusion

4-bromo-3-methylisothiazole-5-carboxylic acid is a highly functionalized heterocyclic compound with considerable potential as a building block in synthetic chemistry. This technical guide has outlined its chemical structure, proposed a logical and feasible synthetic pathway based on established methodologies, and provided a detailed framework for its spectroscopic characterization. The insights into its potential applications in medicinal chemistry, agrochemicals, and materials science underscore the importance of further research into this and related isothiazole derivatives. The protocols and data presented herein serve as a valuable resource for scientists aiming to synthesize, characterize, and explore the utility of this promising molecule.

References

- Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(5), 596-603.

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.

- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2025).

-

ChemSynthesis. (2025). 4-bromo-3-methylisothiazole. Retrieved from [Link]

- Wasylishen, R. E., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles.

- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2025).

-

SpectraBase. (n.d.). Isothiazole. Retrieved from [Link]

- Zheldakov, A. M., & Zlotin, S. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1051–1081.

-

ChemSynthesis. (n.d.). Isothiazoles database. Retrieved from [Link]

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Ganapathi, K., & Kulkarni, K. D. (1951). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 33(2), 114-121.

- Koutentis, P. A., & Loizou, G. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Thesis Template. (n.d.).

- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.

- Ginski, M. J., & Priebe, W. (1999). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 54(9), 651-656.

-

University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

- Li, J., Wang, Y., & Liu, H. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Journal of the Korean Chemical Society, 56(3), 369-371.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Chemistry of Isothiazoles. Retrieved from [Link]

- Zakhary, A. V., & El-Shaaer, H. M. (2025). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

- Kesić, S., Zarić, B., & Zarić, S. D. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1667.

- ResearchGate. (2025).

- Weng, X., Abdulla, H. A., & Mitch, W. A. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- Al-Abdullah, E. S., Al-Dies, A. M., & Al-Salahi, R. A. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 55(3), 699-707.

- Koutentis, P. A., & Loizou, G. (2023).

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid | MDPI [mdpi.com]

- 4. Isothiazole synthesis [organic-chemistry.org]

- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. uab.edu [uab.edu]

Technical Guide: Comparative Analysis of 1,2-Thiazole and 1,3-Thiazole Carboxylic Acid Derivatives

Executive Summary

This guide provides a rigorous technical comparison between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) carboxylic acid derivatives. While often treated as simple bioisosteres in medicinal chemistry, these regioisomers exhibit fundamentally different electronic architectures that dictate their synthetic accessibility, metabolic stability, and acid-base profiles. This document is designed to support decision-making in hit-to-lead optimization, specifically addressing the liability of the N–S bond in isothiazoles versus the decarboxylation risks of thiazoles.

Electronic Architecture & Physicochemical Properties

The core distinction between these isomers lies in the placement of the heteroatoms. In 1,3-thiazole , the nitrogen and sulfur are separated by a carbon, allowing for a pyridine-like electronic distribution. In 1,2-thiazole , the direct N–S bond creates a unique electronic environment characterized by lower basicity and a specific vulnerability to reductive cleavage.

Aromaticity and Basicity

-

1,3-Thiazole: The lone pair on nitrogen is in an

orbital, orthogonal to the -

1,2-Thiazole: The proximity of the electronegative sulfur atom to the nitrogen via a direct

-bond exerts a strong inductive effect (

Acidity of Carboxylic Acid Derivatives

The position of the carboxylic acid group relative to the heteroatoms profoundly influences acidity.

-

Inductive Effects: The electron-deficient nature of the isothiazole ring (due to the N–S bond) generally renders isothiazole-carboxylic acids more acidic than their thiazole counterparts.

-

Ortho-Effects: In 1,2-thiazole-3-carboxylic acid, the proximity of the ring nitrogen and oxygen lone pairs can create electrostatic repulsion, influencing conformation and

.

Visualization: Electronic & Reactivity Comparison

Figure 1: High-level comparison of electronic properties and primary development risks.[1][2][3][4][5][6]

Synthetic Methodologies

The synthesis of these derivatives requires distinct strategies. 1,3-Thiazoles are typically built via condensation, while 1,2-thiazoles often require oxidative cyclization.

Protocol A: 1,3-Thiazole Synthesis (Hantzsch Condensation)

Target: Ethyl 2-methylthiazole-4-carboxylate

Mechanism: Condensation of

-

Reagents: Ethyl bromopyruvate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (solvent).

-

Procedure:

-

Dissolve thioacetamide in absolute ethanol (0.5 M concentration).

-

Add ethyl bromopyruvate dropwise at 0°C to control the exotherm.

-

Allow to warm to room temperature, then reflux for 2–4 hours.

-

Validation: Monitor by TLC (vanishing starting material). A solid hydrobromide salt often precipitates.

-

Workup: Cool, filter the salt, or neutralize with aqueous

to extract the free base.

-

-

Critical Note: This method is robust but regioselectivity depends on the

-haloketone structure.

Protocol B: 1,2-Thiazole Synthesis (Oxidative Cyclization)

Target: Isothiazole-4-carboxylic acid derivatives

Mechanism: Oxidative ring closure of

-

Precursor Synthesis: React a

-keto ester with DMF-DMA to form an enaminone, then treat with -

Cyclization Reagents: Chloranil (or Iodine/

), Toluene or Methanol. -

Procedure:

-

Dissolve 3-aminopropenethione in toluene.

-

Add Chloranil (1.1 eq) portion-wise at room temperature.

-

Heat to reflux for 1–3 hours. The oxidant drives the formation of the N–S bond.

-

Validation: Appearance of the aromatic isothiazole peak in HPLC/LC-MS.

-

Workup: Filter off the hydroquinone byproduct; concentrate filtrate and purify via silica chromatography.

-

-

Causality: The N–S bond is thermodynamically weaker than the C–S bond; oxidative conditions are strictly required to overcome the entropic barrier of closing the energetic N–S linkage.

Reactivity Profiles & Stability

Decarboxylation[5]

-

1,3-Thiazole-2-COOH: Highly unstable. The electron-withdrawing nature of the adjacent N and S atoms stabilizes the ylide intermediate formed upon loss of

. Decarboxylation can occur at temperatures as low as 50–100°C. -

1,2-Thiazole-COOH: Generally more stable. The 4- and 5-carboxylic acids typically require temperatures

(often with Cu catalysis) to decarboxylate.[5]

Reductive Ring Cleavage (The N–S Liability)

The N–S bond in isothiazoles is a "soft" electrophilic site.

-

Reagent Sensitivity: Vulnerable to cleavage by Raney Nickel,

, or even biological reducing agents. -

Product: Cleavage yields

-enaminothiones or vinylogous amides, destroying the aromaticity.

Bioactivation & Toxicity (Glutathione Trapping)

Isothiazoles carry a specific metabolic liability not typically seen in 1,3-thiazoles. The ring can undergo S-oxidation followed by nucleophilic attack by Glutathione (GSH).

Figure 2: Mechanism of bioactivation for isothiazole derivatives leading to glutathione adducts.

Quantitative Comparison Summary

| Feature | 1,3-Thiazole (Thiazole) | 1,2-Thiazole (Isothiazole) |

| Ring Basicity ( | ~2.5 (Basic N) | ~ -0.5 (Non-basic N) |

| H-Bonding | Good Acceptor (N) | Poor Acceptor |

| Lipophilicity ( | Moderate | Generally Lower (More Polar) |

| Decarboxylation Risk | High (esp. at C2 position) | Low (Stable up to 200°C) |

| Metabolic Liability | S-Oxidation (rarely ring opening) | Reductive N–S Cleavage |

| Lithiation Site | C2 (between N and S) | C5 (adjacent to S) |

| Common Synthesis | Hantzsch (Condensation) | Oxidative Cyclization |

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Srivastava, A., et al. (2016).[7] "Synthesis of isothiazoles via oxidative cyclization." Organic Letters, 18(10), 2451-2454.

-

Kalgutkar, A. S., et al. (2010). "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Chemical Research in Toxicology, 23(11), 1705-1714. (Seminal paper on the glutathione trapping mechanism).

-

Lovering, F., et al. (2015). "Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione." MedChemComm, 6, 209-214.

-

PubChem Compound Summary. "Isothiazole." National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kuey.net [kuey.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Isothiazole synthesis [organic-chemistry.org]

Biological Activity of Isothiazole-5-Carboxylic Acid Scaffolds: A Technical Guide

This technical guide provides a comprehensive analysis of the Isothiazole-5-carboxylic acid scaffold, a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary: The Isostere Advantage

The isothiazole-5-carboxylic acid scaffold represents a privileged structure in drug design, primarily valued for its ability to act as a bioisostere of salicylic acid, benzoic acid, and nicotinic acid. Unlike its 1,3-thiazole isomer, the 1,2-isothiazole arrangement imparts unique electronic properties—specifically a lower pKa and distinct hydrogen-bonding vectors—that modulate metabolic stability and target affinity.

This guide dissects the biological utility of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its antiviral , anticancer , and antimicrobial activities.

Chemical Space & Structural Significance

The isothiazole ring consists of a five-membered aromatic system containing adjacent sulfur and nitrogen atoms. The 5-carboxylic acid position is the critical "warhead" or "linker" region, allowing for the attachment of diverse pharmacophores while the 3- and 4-positions tune lipophilicity and steric fit.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR logic derived from recent high-impact studies.

Therapeutic Applications & Mechanisms

Antiviral Activity: Protease Inhibition

The 5-carboxylic acid derivatives have emerged as potent inhibitors of viral proteases, specifically the nsP2 cysteine protease of the Chikungunya virus.

-

Mechanism: The isothiazole ring acts as a rigid spacer that orients the C-5 substituent (often an amide linked to a vinyl sulfone or similar trap) into the enzyme's active site. The C-3 aryl group (e.g., 2-ethoxyphenyl) occupies the hydrophobic S2 pocket of the protease.

-

Key Compound: 3-(2-ethoxyphenyl)isothiazole-5-carboxylic acid derivatives.[1][2][3]

-

Efficacy: High selectivity index (SI > 200) observed against Poliovirus and ECHO virus in early studies, interfering with early-stage viral replication [1, 2].

Anticancer Activity: Kinase & Epigenetic Modulation

In oncology, the scaffold serves as a template for MEK kinase inhibitors and LSD1 (Lysine-specific demethylase 1) inhibitors.

-

MEK Inhibition: The 5-carboxamide moiety mimics the phosphate-binding region of ATP or interacts with the allosteric pocket adjacent to the ATP site.

-

LSD1 Inhibition: Isothiazole-5-carboxylic acid amides function as reversible inhibitors, preventing the demethylation of histone H3K4, which is crucial for reactivating suppressed tumor suppressor genes in Acute Myeloid Leukemia (AML) [3].

Antimicrobial & Agrochemical Utility

-

Target: 3,4-dichloroisothiazole-5-carboxylic acid derivatives are established agents against Pyricularia oryzae (Rice Blast).

-

Mechanism: Disruption of cell wall biosynthesis and induction of lysis in Gram-positive bacteria (S. aureus).[4] The presence of electron-withdrawing groups (Cl, CN) at C-4 is essential for this lytic activity [4].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: This protocol describes the synthesis of 3-substituted isothiazole-5-carboxylic acids via the oxidative cyclization route, which is preferred for its regioselectivity.

Reagents:

Step-by-Step Methodology:

-

Precursor Formation: Dissolve 3-amino-3-arylpropenenitrile (10 mmol) in anhydrous toluene (50 mL).

-

Cyclization: Add chlorocarbonylsulfenyl chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (110°C) for 4 hours. Monitor HCl gas evolution (scrub with NaOH trap).

-

Isolation: Cool to room temperature. The isothiazole-5-carbonyl chloride intermediate forms.

-

Hydrolysis: Quench with water/THF mixture to yield the free acid, or react immediately with an amine (see Protocol B).

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield the carboxylic acid as a white/off-white solid.

Protocol B: Amide Coupling for Bioassay Screening

Context: Converting the acid to an amide is the standard method to generate libraries for MEK/LSD1 inhibition assays.

Step-by-Step Methodology:

-

Activation: Dissolve Isothiazole-5-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT.

-

Coupling: Add the target amine (e.g., 5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine for anticancer targets) (1.1 eq).

-

Reaction: Stir at 40°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

-

Validation: Verify structure via 1H-NMR (look for amide NH doublet at ~8-9 ppm).

Quantitative Data Summary

Table 1: Comparative Biological Activity of 5-Substituted Isothiazoles

| Derivative Class | Substitution (C-3 / C-4) | Primary Target | IC50 / MIC | Reference |

| Antiviral | 3-(2-ethoxyphenyl) / 4-H | Chikungunya nsP2 | 60 nM (IC50) | [1] |

| Antiviral | 3-methylthio / 4-CN | Poliovirus Type 1 | SI > 223 | [2] |

| Anticancer | 3-phenyl / 4-H (Amide) | MEK Kinase | < 100 nM | [3] |

| Antibacterial | 3-Cl / 4-Cl | S. aureus | 3.1 µg/mL | [4] |

Mechanism of Action Visualization

The following diagram details the antiviral mechanism where the isothiazole scaffold positions a "warhead" to covalently modify the viral protease.

[6][8]

References

-

Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Journal of Medicinal Chemistry. [Link]

-

Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry. [Link]

- Cyclopropylamines as LSD1 inhibitors (Patent WO2015123424A1).

-

Isothiazolecarboxylic acid derivatives, rice blast control agents (Patent US5240951). Justia Patents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity | bioRxiv [biorxiv.org]

- 4. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5): Technical Safety & Handling Guide

Executive Summary

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (CAS 89284-01-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including antiviral and anti-inflammatory agents.[1] As a halogenated isothiazole derivative, it presents specific reactivity profiles—notably the lability of the C-Br bond in cross-coupling reactions and the acidity of the carboxylic moiety.

This guide provides a comprehensive technical profile, synthesizing available safety data with field-proven handling protocols. While specific experimental physicochemical data for this catalog compound is limited in public repositories, this document applies rigorous Structure-Activity Relationship (SAR) analysis from closely related analogs (e.g., 4-bromoisothiazole-5-carboxylic acid) to establish a conservative safety baseline.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | 4-Bromo-3-methylisothiazole-5-carboxylic acid |

| CAS Number | 89284-01-5 |

| Molecular Formula | |

| Molecular Weight | 222.06 g/mol |

| SMILES | CC1=NSC(C(=O)O)=C1Br |

| Physical State | Solid (Crystalline powder) |

| Melting Point | Predicted:[2][3][4] 140–160 °C (Based on analogs [1, 2]) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~3.5–4.0 (Predicted for isothiazole-5-COOH) |

Hazard Identification & Risk Assessment

GHS Classification (Predicted based on Functional Groups):

-

Signal Word: WARNING

-

Hazard Category: Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Cat 3).[5]

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][3][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

Toxicology Insight: Isothiazoles can exhibit sensitizing properties (e.g., methylisothiazolinone). While the carboxylic acid moiety reduces volatility and lipophilicity compared to simple isothiazoles, users should treat this compound as a potential sensitizer and strictly avoid skin contact.

Safe Handling & Storage Protocols

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) recommended. The C-Br bond can be light-sensitive over long durations; store in amber vials.

-

Incompatibility: Strong oxidizing agents, strong bases.

Operational Workflow

The following decision tree outlines the required PPE and engineering controls based on the state of the material.

Figure 1: Operational safety decision tree for handling halogenated isothiazole derivatives.

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Acidic functionality can cause corneal damage; immediate dilution is critical. |

| Skin Contact | Wash with soap/water. Remove contaminated clothing.[7] | Isothiazoles are potential sensitizers; rapid removal prevents absorption. |

| Inhalation | Move to fresh air. Support breathing if required.[6][8] | Dust inhalation may irritate the upper respiratory tract (H335). |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter. Do not dry sweep. | Prevents aerosolization of irritant dust. |

| Fire | Use CO2, dry chemical, or foam .[6][3] | Combustion releases toxic gases: |

Synthesis & Reactivity Context

Understanding the synthesis aids in predicting impurities and reactivity hazards.

Synthetic Pathway

The compound is typically accessed via the bromination of the 3-methylisothiazole-5-carboxylic acid precursor.

Figure 2: Primary synthetic route. Note that residual bromine (

Key Reactivity Hazards

-

Acid Chloride Formation: When activating the carboxylic acid (e.g., with

or Oxalyl Chloride), expect vigorous evolution of -

Suzuki-Miyaura Couplings: The C-Br bond at position 4 is reactive under Pd-catalysis. While this is the desired application, unintended cross-coupling can occur if catalysts are present in trace amounts during other steps [1, 3].

-

Decarboxylation: At high temperatures (>180 °C), isothiazole-5-carboxylic acids may undergo decarboxylation [2]. Avoid excessive heating during drying.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2023).[2] Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560.[2] [Link][2][9]

-

Kalogirou, A. S., et al. (2023).[2] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.[9] [Link][2][9]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-(4-Bromophenyl)isothiazole-5-carboxylic acid | C10H6BrNO2S | CID 60111611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. georganics.sk [georganics.sk]

- 7. aniloxresearch.com [aniloxresearch.com]

- 8. cityfloorsupply.com [cityfloorsupply.com]

- 9. mdpi.com [mdpi.com]

Isothiazole Architectures: A Strategic Guide to Building Blocks in Medicinal Chemistry

Introduction: The S–N Bond as a Strategic Pivot

In the landscape of medicinal chemistry, the isothiazole ring (1,2-thiazole) represents a high-value, underutilized scaffold compared to its 1,3-isomer (thiazole) or its oxygen congener (isoxazole). Its utility stems from a unique electronic signature defined by the S–N bond . This bond is not merely a structural linker but a reactive "pivot point" that offers two distinct strategic advantages:

-

Bioisosteric Modulation: It provides a "soft" heteroatom (Sulfur) adjacent to Nitrogen, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to phenyl or pyridyl rings.

-

Synthetic Latency: The S–N bond possesses a specific lability toward reductive cleavage, allowing the ring to act as a masked functional group (e.g., for

-amino enones) during intermediate steps, though stable enough for most physiological conditions.

This guide details the deployment of isothiazole building blocks, moving from physicochemical rationale to validated synthetic protocols.

Physicochemical Landscape & Bioisosterism

The selection of an isothiazole building block is often driven by the need to fine-tune the physicochemical profile of a lead compound.

Comparative Profiling

Isothiazole is aromatic (6

Table 1: Physicochemical Comparison of 5-Membered Heterocycles

| Property | Isothiazole (1,2-S,N) | Thiazole (1,3-S,N) | Isoxazole (1,2-O,N) | Pyridine (Ref) |

| Boiling Point | 114 °C | 117 °C | 95 °C | 115 °C |

| pKa (Conj. Acid) | -0.5 (Weak base) | 2.5 (More basic) | -2.9 (Very weak) | 5.2 |

| LogP (Oct/Water) | ~1.1 | ~0.44 | ~0.1 | ~0.65 |

| Aromaticity (IRE) | Moderate | High | Low | High |

| H-Bond Acceptor | Weak | Moderate | Weak | Moderate |

| Metabolic Liability | S-oxidation / Ring opening | S-oxidation | Reductive cleavage | N-oxidation |

-

Key Insight: Isothiazole is significantly more lipophilic than thiazole or isoxazole due to the sulfur atom's diffuse electron cloud and the lack of a strong dipole moment vector seen in the 1,3-arrangement. This makes it an excellent scaffold for penetrating the Blood-Brain Barrier (BBB), as seen in CNS drugs like Lurasidone and Ziprasidone .

The "Thio-Effect" in Bioisosterism

Replacing a carboxylate or an isoxazole with a 3-hydroxyisothiazole moiety (e.g., in Thioibotenic acid ) increases acidity (pKa ~7 vs ~5 for isoxazole) and lipophilicity. This is critical when targeting glutamate receptors where the anionic character must be balanced with membrane permeability.

Synthetic Architectures: Accessing the Core

Constructing the isothiazole core requires navigating the formation of the S–N bond. Retrosynthetic analysis reveals three primary disconnection strategies.

Retrosynthetic Map (Graphviz Visualization)

Figure 1: Strategic retrosynthetic disconnections for the isothiazole nucleus. Route A is preferred for scale-up; Route B for diverse substitution patterns.

Methodology Breakdown

-

Route A (Oxidative Cyclization): The most robust method for industrial scale.

-amino thiones are treated with oxidizing agents (e.g., Chloranil, -

Route B (Dipolar Cycloaddition): Nitrile sulfides are unstable intermediates generated in situ (usually from oxathiazolones) that undergo [3+2] cycloaddition with alkynes.

-

Utility: Excellent for generating 3,4,5-trisubstituted isothiazoles with high regiocontrol.

-

Reactivity & Late-Stage Functionalization

Once the building block is secured, attaching it to the drug scaffold is the next challenge. Isothiazoles exhibit specific regioselectivity profiles.

Regioselective Lithiation (C-5 Activation)

The C-5 proton is the most acidic due to the inductive effect of the adjacent Sulfur atom.

-

Reagent: n-Butyllithium (n-BuLi) or LDA.

-

Conditions: THF, -78 °C.

-

Trap: Electrophiles (aldehydes, halides, borates).

-

Warning: At temperatures > -50 °C, the ring anion can undergo fragmentation (ring opening) to form thiocyanates.

Cross-Coupling (Suzuki/Stille)

Halogenated isothiazoles (3-bromo, 4-bromo, 5-bromo) are commercially available.

-

Reactivity Order: C-5 > C-3 >> C-4.

-

Protocol Note: Pd-catalyzed couplings at C-5 are highly efficient. C-4 couplings often require specialized ligands (e.g., XPhos) due to electronic deactivation.

Case Study: Lurasidone (Latuda)

Lurasidone is an atypical antipsychotic where the isothiazole ring (specifically 1,2-benzisothiazole) is critical for D2/5-HT receptor affinity.

Synthesis Workflow

Figure 2: Industrial synthesis of Lurasidone highlighting the 3-chlorobenzisothiazole intermediate.

The conversion of the benzisothiazolone to 3-chlorobenzisothiazole (Inter2) is the pivotal step, effectively aromatizing the ring and creating an electrophilic site for

Detailed Experimental Protocols

Protocol A: Regioselective C-5 Lithiation and Formylation

Source Validation: Adapted from J. Org. Chem. methods for 5-membered heterocycles.

Objective: Synthesis of isothiazole-5-carbaldehyde from isothiazole.

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).

-

Metalation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: Solution may turn slight yellow.

-

Critical Step: Stir for exactly 30 minutes at -78 °C. Do not allow temperature to rise, or ring fragmentation will occur (indicated by a dark tarry color).

-

-

Quench: Add DMF (1.5 eq) dropwise. Stir for 1 hour, allowing the mixture to warm to 0 °C.

-

Workup: Quench with saturated

(aq). Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Oxidative Cyclization to Isothiazole Core

Source Validation: Standard method for constructing the S-N bond (Route A).

Objective: Cyclization of 3-amino-1-phenyl-2-buten-1-thione.

-

Precursor Prep: Dissolve the

-enaminothione (1.0 mmol) in Ethanol (5 mL). -

Oxidant: Add Chloranil (1.1 eq) or Hydrogen Peroxide (30%, 3 eq) slowly at room temperature.

-

Reaction: Stir for 2–4 hours.

-

Monitoring: TLC should show disappearance of the yellow thione spot and appearance of a UV-active, non-colored spot (isothiazole).

-

-

Isolation: Filter off any solid byproducts (if Chloranil is used). Concentrate filtrate.

-

Purification: Recrystallization from EtOH/Water often yields pure product due to the high crystallinity of many aryl-isothiazoles.

References

-

Isothiazoles in Medicinal Chemistry

-

Lithiation Methodology

- Title: Process for the preparation of lurasidone and its intermediate (US Patent 10196400B2).

-

Bioisosterism Principles

Sources

- 1. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to 4-Bromo-3-methylisothiazole-5-carboxylic acid: Synthesis, Characterization, and Applications

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the development of bioactive compounds.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in medicinal chemistry and agrochemical research.[2] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, and fungicidal properties.[1][3] This guide focuses on a specific, highly functionalized derivative: 4-bromo-3-methylisothiazole-5-carboxylic acid . The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the isothiazole core provides a versatile platform for synthetic elaboration, making it a valuable intermediate for drug discovery and material science professionals. This document serves as an in-depth technical resource, elucidating the core characteristics, synthesis, and potential applications of this compound.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is critical for its application. 4-Bromo-3-methylisothiazole-5-carboxylic acid is a multifunctional molecule poised for diverse chemical transformations.

Structural and Physicochemical Data

The key identifiers and calculated properties for 4-bromo-3-methylisothiazole-5-carboxylic acid are summarized below. These data are foundational for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| CAS Number | 89284-01-5 | [4][5][6] |

| Molecular Formula | C₅H₄BrNO₂S | [4][5] |

| Molecular Weight | 222.06 g/mol | [5] |

| Canonical SMILES | CC1=NSC(=C1Br)C(=O)O | Inferred from structure |

| MDL Number | MFCD19302667 | [4] |

Note: Experimental data such as melting point, solubility, and pKa are not widely reported in the literature and should be determined empirically.

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Workflow

A logical and field-proven synthetic pathway would likely involve the initial formation of a suitable precursor, such as a 5-carboxamide or 5-carbonitrile derivative, followed by hydrolysis to yield the final carboxylic acid. This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.

Caption: Proposed synthetic pathway for 4-bromo-3-methylisothiazole-5-carboxylic acid.

Experimental Protocol: Amide Hydrolysis

This protocol is adapted from the successful synthesis of the closely related 3-bromoisothiazole-5-carboxylic acid from its amide precursor, demonstrating a high-yield transformation.[1] This method is superior to harsher conditions (e.g., concentrated H₂SO₄ at high temperatures) which can lead to lower yields.[1]

Reaction: Hydrolysis of 4-bromo-3-methylisothiazole-5-carboxamide to 4-bromo-3-methylisothiazole-5-carboxylic acid.

Materials:

-

4-bromo-3-methylisothiazole-5-carboxamide

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)

-

tert-Butyl methyl ether (t-BuOMe)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend the starting carboxamide (1.0 eq.) in trifluoroacetic acid (TFA) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: While stirring vigorously at 0 °C, add sodium nitrite (NaNO₂) (4.0 eq.) portion-wise to the suspension. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]

-

Workup: Upon completion, pour the reaction mixture into cold water.

-

Extraction: Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the crude product by recrystallization, typically from a solvent system like cyclohexane or an appropriate mixture of ethyl acetate and hexanes, to yield the final product as a solid.[1]

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting amide via TLC and the appearance of the more polar carboxylic acid product. Final product identity and purity should be confirmed by NMR, MS, and melting point analysis.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from structurally similar isothiazoles, the following spectral features are expected.[1][2]

-

¹H NMR: A singlet corresponding to the methyl protons (typically in the δ 2.0-3.0 ppm range) and a broad singlet for the carboxylic acid proton (typically δ > 10 ppm, solvent dependent).

-

¹³C NMR: Resonances for the quaternary carbons of the isothiazole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid (expected around 160-170 ppm).[1]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[2]

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (typically ~1700-1740 cm⁻¹).[1]

Applications in Research and Development

The trifunctional nature of 4-bromo-3-methylisothiazole-5-carboxylic acid makes it a powerful building block for creating diverse molecular libraries aimed at identifying new therapeutic agents and functional materials.

Medicinal Chemistry Scaffolding

The isothiazole core is a well-established pharmacophore.[3][8] This compound provides three distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Caption: Key reaction sites and potential derivatization pathways.

-

Carboxylic Acid (C5): This group is readily converted into amides or esters. Amide coupling with a diverse library of amines is a primary strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.[3]

-

Bromine (C4): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

-

Methyl (C3): While less reactive, the methyl group can potentially undergo functionalization, such as radical halogenation, to introduce further diversity.

Agrochemical Development

Isothiazole derivatives, such as the commercial fungicide Isotianil, are vital in crop protection.[2][7] This compound can serve as a precursor for novel fungicides and pesticides, where the unique combination of substituents could lead to new modes of action or improved efficacy.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-3-methylisothiazole-5-carboxylic acid is not widely available, data from the closely related isomer, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid, provides essential guidance.[9][10]

Hazard Identification:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[9]

Recommended Precautions:

-

Engineering Controls: Handle within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]

Conclusion

4-Bromo-3-methylisothiazole-5-carboxylic acid is a chemical intermediate of significant potential. Its highly functionalized isothiazole core offers a robust platform for the synthesis of novel compounds with applications spanning from human health to agriculture. The synthetic routes are accessible through established chemical transformations, and its versatile reactive handles allow for extensive derivatization. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this valuable building block into their development programs.

References

-

Guangzhou Weibo Technology Co., Ltd. 4-Bromo-3-methyl-isothiazole-5-carboxylic acid. Available from: [Link]

-

ChemSrc. 4-Bromo-3-methyl-isothiazole-5-carboxylic acid, CAS [[89284-01-5]]. Available from: [Link]

-

ChemSynthesis. 4-bromo-3-methylisothiazole. Available from: [Link]

-

PubChem. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Available from: [Link]

-

PubChem. 4-Bromothiazole. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]

-

Zauer, K. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1599–1639. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. Available from: [Link]

-

PubChemLite. 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid. Available from: [Link]

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(8), 401-413. Available from: [Link]

-

ResearchGate. Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). Available from: [Link]

-

ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

-

Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

-

Sanna, M., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(21), 5086. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 89284-01-5,4-Bromo-3-methyl-isothiazole-5-carboxylic acid [weibochem.com]

- 5. 4-Bromo-3-methyl-isothiazole-5-carboxylic acid - CAS:89284-01-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. Page loading... [guidechem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. georganics.sk [georganics.sk]

- 10. fishersci.se [fishersci.se]

- 11. 40003-41-6|2-Bromo-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

therapeutic potential of brominated isothiazole derivatives

An In-depth Technical Guide: The Therapeutic Potential of Brominated Isothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isothiazole nucleus, a five-membered sulfur- and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and agrochemistry. Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The strategic introduction of a bromine atom onto the isothiazole ring or its substituents serves as a powerful tool to modulate the molecule's physicochemical properties and enhance its therapeutic efficacy. Bromination can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key strategy in the rational design of novel therapeutic and crop protection agents.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of brominated isothiazole derivatives. It delves into the causality behind experimental design, offers detailed, self-validating protocols for synthesis and biological evaluation, and visualizes key processes and pathways. By synthesizing field-proven insights with foundational scientific principles, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation isothiazole-based compounds.

Chapter 1: The Isothiazole Scaffold and the Strategic Role of Bromination

The isothiazole ring is a stable, heteroaromatic system first synthesized in 1956.[1] Its unique electronic structure makes it a versatile building block for creating bioactive molecules. The reactivity of the ring allows for functionalization at various positions, enabling chemists to fine-tune its properties.

Halogenation, and specifically bromination, is a cornerstone of modern medicinal chemistry for several reasons:

-

Electronic Modulation: Bromine is an electron-withdrawing group that can alter the electron density of the isothiazole ring, influencing its reactivity and ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

-

Lipophilicity Enhancement: The introduction of a bromine atom generally increases the lipophilicity (logP) of a molecule. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets, although this must be balanced to maintain adequate aqueous solubility.

-

Metabolic Blocking: A bromine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

-

Synthetic Handle: The C-Br bond is a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures from a brominated isothiazole intermediate.[2]

4-Bromoisothiazole, in particular, is recognized as a crucial intermediate in the synthesis of novel pharmaceuticals, including anti-inflammatory and anticancer agents, as well as potent fungicides for crop protection.[3]

Chapter 2: Synthesis of Brominated Isothiazole Derivatives

The synthesis of brominated isothiazoles can be achieved through various routes, primarily involving either the direct bromination of a pre-formed isothiazole ring or the cyclization of brominated precursors. Direct bromination of isothiazole with bromine in acetic acid typically yields the 4-bromo derivative.[1] More complex, functionalized derivatives often require multi-step synthetic sequences.

Below is a generalized protocol for the synthesis of functionalized isothiazole amides, which can be adapted using brominated starting materials or intermediates. The rationale for this multi-step approach is control and versatility; building the molecule stepwise allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Detailed Protocol 1: Generalized Synthesis of Isothiazole-5-Carboxamides

(Adapted from a procedure for 3,4-dichloroisothiazole derivatives[4])

Objective: To synthesize a functionalized isothiazole carboxamide for biological screening. This protocol is self-validating through spectroscopic confirmation of the intermediate and final products.

Materials:

-

Isothiazole-5-carboxylic acid (appropriately substituted, e.g., brominated)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA)

-

Ethyl acetate, water, anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Acid Chloride Formation (Causality: Activation of the Carboxylic Acid): The carboxylic acid is converted to a highly reactive acid chloride to facilitate amide bond formation. Thionyl chloride is chosen for its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

-

To a solution of the isothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature, then reflux for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately without further purification due to its reactivity.

-

-

Amidation (Causality: Nucleophilic Acyl Substitution): The desired amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Dissolve the crude acid chloride in anhydrous THF.

-

In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

-

Slowly add the acid chloride solution to the amine solution at 0 °C under a nitrogen atmosphere to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.

-

-

Work-up and Purification (Causality: Isolation of the Target Compound): This sequence is designed to remove water-soluble salts and unreacted reagents.

-

Quench the reaction by adding water.

-

Extract the product into ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final, pure isothiazole carboxamide.

-

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the synthetic outcome.

Visualization: General Synthetic Workflow

Caption: Workflow for the synthesis of isothiazole carboxamides.

Chapter 3: Therapeutic Applications and Biological Activity

Brominated isothiazole derivatives have demonstrated significant potential across multiple therapeutic and industrial areas.

Antimicrobial and Antifungal Potential

Isothiazolinones, a class of isothiazole derivatives, are widely used as potent, broad-spectrum biocides in industrial applications and personal care products.[5][6] Their efficacy stems from an ability to disrupt essential microbial processes. Structure-activity relationship (SAR) studies reveal that halogenation significantly impacts potency. For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) shows markedly higher activity against E. coli than its non-halogenated counterpart, highlighting the critical role of the halogen in the mechanism of action.[5][7] This provides a strong rationale for investigating brominated analogues.

More advanced isothiazolone–nitroxide hybrids have been developed to reduce cytotoxicity while enhancing antibacterial and antibiofilm potency. One such hybrid demonstrated a Minimum Inhibitory Concentration (MIC) of 8.75 µM against vancomycin-resistant Staphylococcus aureus (VRSA), a significant improvement over the parent compound.[8] In agriculture, isothiazole-thiazole derivatives have shown excellent in vivo activity against oomycetes like Phytophthora infestans (late blight).[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and proteases released by immune cells, such as human leukocyte elastase (HLE), are key targets for anti-inflammatory drugs. A series of isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated as HLE inhibitors. One lead compound exhibited a potent and selective inhibitory activity against HLE, demonstrating the potential of this scaffold for treating inflammatory conditions.[10]

Anticancer Potential

The development of novel anticancer agents is a critical area of research. 4-Bromoisothiazole is explicitly noted as a key building block for synthesizing new anticancer agents.[3] While extensive data on brominated isothiazoles is emerging, related brominated heterocycles have shown significant promise. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for anticancer activity, with one compound showing an IC₅₀ value of 10.5 µM against the MCF-7 breast cancer cell line.[11] Another study on brominated thiazole derivatives identified a compound with potent activity against MCF-7 cells (IC₅₀ = 5.73 µM).[12] These findings, while on the related thiazole scaffold, underscore the therapeutic potential of the bromo-aryl-heterocycle motif.